Tripolin B Lacks Cellular Activity: Defined Negative Control for Aurora Inhibition Studies
Tripolin B shows no inhibitory effect on Aurora kinases in intact human cells, despite in vitro potency (IC₅₀ Aurora A = 2.5 µM, Aurora B = 6 µM) [REFS‑1]. In HeLa cells treated with 20 µM Tripolin B for up to 24 h, phosphorylation of the Aurora A substrate T288 and the Aurora B substrate histone H3 Ser10 remains unchanged, whereas Tripolin A (20 µM) robustly reduces both markers [REFS‑1][REFS‑2]. This cell‑inactive phenotype is a defining characteristic that distinguishes Tripolin B from cell‑active Aurora inhibitors such as Tripolin A, MLN8054, MLN8237, and VX‑680 [REFS‑3].
| Evidence Dimension | Cellular Aurora kinase inhibition |
|---|---|
| Target Compound Data | 20 µM (5 h and 24 h): no reduction in pAurora A T288 fluorescence intensity; no change in pHistone H3 Ser10 by Western blot |
| Comparator Or Baseline | Tripolin A (20 µM, same time points): significant reduction in pAurora A T288 (p<0.001) and pHistone H3 Ser10 |
| Quantified Difference | Tripolin B = 0% cellular inhibition; Tripolin A = robust, statistically significant inhibition |
| Conditions | HeLa cells; immunofluorescence microscopy and Western blot; n≥20 cells per group from ≥2 independent experiments |
Why This Matters
Procuring Tripolin B provides a validated, cell‑inactive chemical probe to serve as a negative control or to confirm that observed phenotypes require intracellular Aurora engagement.
- [1] Kesisova IA, Nakos KC, Tsolou A, Angelis D, Lewis J, Chatzaki A, et al. Tripolin A, a novel small‑molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules. PLoS ONE. 2013;8(3):e58485. View Source
- [2] PMC3596387 Figure 2. Tripolin A selectively inhibits Aurora A over Aurora B in cultured tumor cells. National Center for Biotechnology Information. View Source
